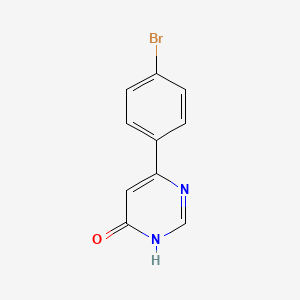

6-(4-Bromophenyl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIBKZJRGJWHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 4 Bromophenyl Pyrimidin 4 Ol and Diverse Analogues

Direct Synthetic Routes to 6-Arylpyrimidin-4-ols

Direct approaches to 6-arylpyrimidin-4-ols are highly valued for their efficiency and atom economy. These methods typically involve the condensation of readily available starting materials to construct the pyrimidine (B1678525) ring in a single synthetic operation.

One-Pot Condensation Reactions

A notable one-pot synthesis of 6-arylpyrimidin-4-ols involves the reaction of a methyl-3-oxo-3-arylpropanoate with formamide (B127407) in the presence of ammonium (B1175870) acetate (B1210297) at elevated temperatures. scispace.com This method provides a straightforward route to the target compounds with yields ranging from 50-70%. The reaction is believed to proceed through the in situ formation of a methyl 3-amino-3-arylacrylate intermediate, which subsequently reacts with formamide to furnish the final 6-arylpyrimidin-4-ol. scispace.com The isolation and characterization of one such intermediate, methyl 3-amino-3-phenylacrylate, in 80% yield lends support to this proposed reaction pathway. scispace.com

| Reactant 1 | Reactant 2 | Reagent | Product | Yield (%) |

| Methyl-3-oxo-3-arylpropanoate | Formamide | Ammonium Acetate | 6-Arylpyrimidin-4-ol | 50-70 |

Cyclocondensation Approaches Involving β-Dicarbonyl Precursors and Nitrogen Sources

The classical and most widely used method for constructing the pyrimidine ring involves the cyclocondensation of a three-carbon β-dicarbonyl compound with a reagent containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine (B92328). bu.edu.egwikipedia.org This approach, often referred to as the Principal Synthesis, is versatile for producing a wide array of substituted pyrimidines. wikipedia.org For instance, the reaction of β-dicarbonyl compounds with amidines leads to 2-substituted pyrimidines, while condensation with urea and guanidine affords 2-pyrimidinones and 2-aminopyrimidines, respectively. wikipedia.org

Multi-Step Synthetic Strategies for the Pyrimidine Core

Multi-step syntheses, while often more laborious, provide greater control over the substitution pattern of the final pyrimidine product. These strategies typically involve the sequential construction and modification of the heterocyclic ring.

Ring-Closure Reactions from Acyclic Precursors

The formation of the pyrimidine ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. umich.edu This can involve the cyclization of a functionalized three-carbon fragment with a suitable nitrogen-containing component. For example, a method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) starts from p-bromophenylacetic acid. google.comgoogle.com The acid is first esterified, then reacted with dimethyl carbonate to form 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester. This intermediate is subsequently cyclized with formamidine (B1211174) hydrochloride to yield 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, which is then chlorinated to the final product. google.comgoogle.com

Another example involves the reaction of N-substituted aminouracils with malonates, which undergo cyclocondensation to form 5-hydroxy-pyrido[2,3-d]pyrimidine-2,4,7-triones. These reactions highlight the versatility of ring-closure strategies in building complex fused pyrimidine systems.

Transformations of Substituted Pyrimidines (e.g., Halogenated Pyrimidines)

Halogenated pyrimidines are valuable intermediates for further functionalization. The halogen atoms can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine serves as a key intermediate for the synthesis of more complex molecules. atlantis-press.com It can be synthesized from methyl 2-(4-bromophenyl) acetate in three steps with a total yield of 52.8%. atlantis-press.comatlantis-press.com

The reactivity of the pyrimidine ring towards nucleophiles can be enhanced by quaternization of one of the nitrogen atoms. wur.nl This makes the N-alkylpyrimidinium salts more susceptible to reactions such as hydrazinolysis, which can lead to ring contraction and the formation of pyrazoles. wur.nl The transformation of halogenated pyrimidines is a key step in the synthesis of various biologically active compounds. For example, the synthesis of a potent dual endothelin receptor antagonist, macitentan, involves the reaction of a dichloro-pyrimidine building block with a sulfonamide potassium salt. acs.orgacs.org Similarly, halogenated pyrazolo[1,5-a]pyrimidines can be synthesized and subsequently used in transition metal-catalyzed cross-coupling reactions to create more complex molecules. rsc.org

Catalytic Approaches in the Synthesis and Functionalization

Catalysis plays an increasingly important role in the synthesis and functionalization of pyrimidine derivatives, offering milder reaction conditions and improved efficiency.

Solid acid catalysts have been employed in the esterification of p-bromophenylacetic acid, a precursor to 5-(4-bromophenyl)-4,6-dichloropyrimidine. google.comgoogle.com This approach simplifies the process and allows for catalyst recycling.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig coupling, are instrumental in the synthesis of substituted pyrimidines. For instance, the synthesis of certain pyrimidin-2-amine derivatives as potent PLK4 inhibitors utilizes a palladium-catalyzed coupling between a halogenated pyrimidine and an amine. nih.gov

Furthermore, multicomponent reactions catalyzed by acids like triflic acid have been developed for the synthesis of polysubstituted pyrimidines. mdpi.com These reactions allow for the assembly of complex molecules from simple starting materials in a single step.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Arylation)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the arylation of pyrimidine scaffolds. researchgate.netmdpi.com This reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid, with a halogenated pyrimidine in the presence of a palladium catalyst and a base. libretexts.org The versatility of this method allows for the introduction of a wide range of aryl groups onto the pyrimidine ring, including the 4-bromophenyl group. mdpi.com

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Recent advancements have focused on developing highly active and stable palladium catalysts. For instance, the use of bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, has been shown to significantly improve the efficiency of the Suzuki-Miyaura coupling for a broad range of substrates, including challenging heteroaryl systems. nih.gov Palladacycles have also emerged as robust and environmentally friendly catalysts for this transformation. libretexts.org

In the context of synthesizing 6-aryl-2,4-diaminopyrimidines, the Suzuki-Miyaura coupling has been successfully employed to react 6-chloro-2,4-diaminopyrimidine with various arylboronic acids, providing the desired products in high yields. researchgate.net Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been arylated using Suzuki cross-coupling with various arylboronic acids to produce novel pyrimidine analogs. mdpi.comresearchgate.net Optimization of reaction conditions, such as the choice of solvent and base, is often necessary to achieve good yields. mdpi.com For example, in the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines, a combination of Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane (B91453) was found to be effective. mdpi.comresearchgate.net

| Catalyst System | Substrates | Key Features |

| Pd(PPh₃)₄ / K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine and arylboronic acids | Good yields for electron-rich boronic acids. mdpi.comresearchgate.net |

| Pd(OAc)₂ with dialkylbiaryl phosphine ligands | Aryl chlorides and tosylates with various boronic acids | High efficiency and selectivity for a wide range of substrates. nih.gov |

| Palladacycles | Aryl halides and organoboron compounds | Thermally stable, robust, and environmentally friendly. libretexts.org |

Copper-Catalyzed Transformations in Pyrimidine Synthesis

Copper-catalyzed reactions represent another important avenue for the synthesis of pyrimidine derivatives. While palladium catalysis is more common for cross-coupling, copper catalysis offers unique reactivity and can be a more cost-effective alternative. For instance, copper(I)-catalyzed 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry," are utilized in the synthesis of more complex pyrimidine-based structures. nih.gov

One notable application involves the synthesis of dihydropyrimidinones using a "Grindstone Chemistry Technique" catalyzed by CuCl₂·2H₂O and concentrated HCl. researchgate.net This method is efficient, high-yielding, and proceeds under mild, solvent-free, and eco-friendly conditions. researchgate.net

Other Transition Metal-Mediated Syntheses

Beyond palladium and copper, other transition metals have been explored for the synthesis of pyrimidine derivatives. For example, a novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported. acs.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, leading to highly and unsymmetrically substituted pyrimidines in good yields. acs.org

Synthetic Methods for Pyrimidine Derivatives Bearing the 4-Bromophenyl Moiety

Several synthetic strategies specifically target the incorporation of the 4-bromophenyl moiety into the pyrimidine core. One common approach involves the cyclization of a chalcone (B49325) with a guanidine derivative. For instance, a series of unsymmetrical pyrimidines, including those with a 4-bromophenyl group, have been synthesized by the cyclization of respective chalcones with guanidine hydrochloride in the presence of sodium hydroxide. nih.gov

Another key intermediate for the synthesis of such compounds is 5-(4-bromophenyl)-4,6-dichloropyrimidine. atlantis-press.com This intermediate can be synthesized from commercially available methyl 2-(4-bromophenyl)acetate in a three-step process. atlantis-press.com This dichloro-pyrimidine can then be further functionalized, for example, through nucleophilic substitution or cross-coupling reactions, to introduce other desired groups. acs.orgacs.org

The synthesis of 6-bromo-4-iodoquinoline, a related heterocyclic compound, also provides insights into methodologies that could be adapted for pyrimidines. This synthesis involves the reaction of 4-bromoaniline (B143363) with other reagents, followed by cyclization and subsequent halogenation steps. atlantis-press.com

Principles of Sustainable Synthesis Applied to 6-(4-Bromophenyl)pyrimidin-4-ol Production

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and improve efficiency. nih.govrasayanjournal.co.inbenthamdirect.com These approaches focus on the use of safer solvents, catalysts, and reaction conditions. benthamdirect.comnih.gov

Key sustainable strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form the final product, reducing waste and simplifying workup procedures. rasayanjournal.co.in The iridium-catalyzed synthesis of pyrimidines from amidines and alcohols is an example of an MCR. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields in pyrimidine synthesis. rasayanjournal.co.inbenthamdirect.com

Ultrasound-Assisted Synthesis: The use of ultrasonic waves is another energy-efficient method to promote pyrimidine synthesis. nih.goveurekaselect.com

Solvent-Free Reactions: Conducting reactions without a solvent, or using greener solvents like water or ionic liquids, reduces the environmental burden of traditional organic solvents. researchgate.netrasayanjournal.co.in

Use of Green Catalysts: Developing and utilizing non-toxic, recyclable catalysts is a cornerstone of sustainable synthesis. nih.govbenthamdirect.com

A sustainable, metal- and additive-free method for synthesizing 2,4,6-trisubstituted pyrimidines has been developed, involving the [2+2+2] cyclization of vinyl thianthrenium salts with nitriles under mild conditions. rsc.orgrsc.org This protocol highlights the potential for developing environmentally benign synthetic routes. rsc.orgrsc.org

| Sustainable Method | Key Advantages | Example Application |

| Multicomponent Reactions | Reduced waste, simplified workup rasayanjournal.co.in | Iridium-catalyzed synthesis from amidines and alcohols acs.org |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields rasayanjournal.co.inbenthamdirect.com | Cross-coupling of bromo-benzoates with aryl boronic acids mdpi.com |

| Solvent-Free Reactions | Reduced environmental impact researchgate.netrasayanjournal.co.in | "Grindstone Chemistry" for dihydropyrimidinones researchgate.net |

| Metal- and Additive-Free Cyclization | Environmentally benign, mild conditions rsc.orgrsc.org | [2+2+2] cyclization of vinyl thianthrenium salts rsc.orgrsc.org |

Advanced Structural Characterization and Elucidation Studies

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups present within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint, revealing the presence of specific bonds and functional groups. For 6-(4-Bromophenyl)pyrimidin-4-ol, the key vibrational bands are interpreted based on its constituent parts: the pyrimidin-4-ol ring and the 4-bromophenyl substituent. The spectrum is complicated by the potential for lactam-lactim tautomerism and intermolecular hydrogen bonding in the solid state.

Key expected absorption bands include a broad peak in the 3200-2500 cm⁻¹ region, characteristic of O-H and N-H stretching vibrations involved in hydrogen bonding. The C=O stretching vibration of the pyrimidinone tautomer is anticipated to appear as a strong band around 1700-1650 cm⁻¹. Aromatic and heterocyclic C=C and C=N stretching vibrations typically produce a series of sharp to medium bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H/N-H Stretch | Hydroxyl/Amide (H-bonded) | 3200 - 2500 | Broad, Strong |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium |

| C=O Stretch | Pyrimidinone | 1700 - 1650 | Strong |

| C=N/C=C Stretch | Pyrimidine (B1678525)/Phenyl Ring | 1610 - 1450 | Medium-Strong, Multiple Bands |

| C-O Stretch | Enol form | 1260 - 1200 | Medium |

| C-Br Stretch | Aryl Bromide | 600 - 500 | Medium-Strong |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric breathing vibrations of the phenyl and pyrimidine rings, which often give rise to strong and sharp signals. The C-Br stretch, while visible in IR, is also expected to be prominent in the Raman spectrum. Due to the lack of specific experimental data in the searched literature, a detailed analysis is precluded, but its application would be invaluable in confirming the assignments made from FT-IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. The spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine and phenyl rings. ubc.ca The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the pyrimidine ring. The protons on the bromophenyl ring (H-2', H-3', H-5', H-6') are expected to appear as a pair of doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the pyrimidine ring (H-2, H-5) would appear as singlets or doublets depending on the specific tautomer and solvent. A broad singlet corresponding to the O-H or N-H proton is also expected, with a chemical shift that is highly dependent on solvent and concentration.

Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH/OH | ~12.5 | Broad Singlet | - |

| H-2 | ~8.2 | Singlet | - |

| H-2'/H-6' | ~7.95 | Doublet | ~8.5 |

| H-3'/H-5' | ~7.75 | Doublet | ~8.5 |

| H-5 | ~6.8 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule. bhu.ac.in Each unique carbon atom gives a distinct signal, providing information about its chemical environment. In this compound, signals for the carbonyl carbon (C-4), the carbons of the pyrimidine ring, and the carbons of the bromophenyl group are expected. The carbon directly attached to the bromine atom (C-4') is notably affected by the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone. bhu.ac.in The signals for C-4, C-6, and C-2 are expected at lower fields due to their position in the electron-deficient pyrimidine ring and attachment to heteroatoms.

Table 3: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 | ~165.0 |

| C-6 | ~162.5 |

| C-2 | ~150.0 |

| C-1' | ~135.0 |

| C-3'/C-5' | ~132.0 |

| C-2'/C-6' | ~129.0 |

| C-4' | ~123.0 |

| C-5 | ~108.0 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, a key COSY correlation would be observed between the ortho-protons (H-2'/H-6') and meta-protons (H-3'/H-5') of the phenyl ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This allows for the definitive assignment of carbon signals that have attached protons. For example, the signal for H-5 would show a cross-peak with the signal for C-5, and the aromatic proton signals (H-2'/H-6' and H-3'/H-5') would correlate with their respective carbon signals (C-2'/C-6' and C-3'/C-5').

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com This is arguably the most powerful experiment for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

A correlation between the protons on the phenyl ring (H-2'/H-6') and the pyrimidine carbon C-6, which provides unequivocal evidence for the connectivity between the two ring systems.

Correlations from the pyrimidine proton H-5 to carbons C-4 and C-6, confirming its position within the heterocyclic ring.

Correlations from proton H-2 to carbons C-4 and C-6, establishing its place in the pyrimidine ring.

Together, these advanced NMR techniques provide a detailed and robust confirmation of the structure of this compound, leaving no ambiguity as to its chemical constitution.

Nitrogen-15 Nuclear Magnetic Resonance (15N NMR) Spectroscopy

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule, which is particularly useful for nitrogen-rich heterocyclic systems like pyrimidines. wikipedia.orgresearchgate.net Although direct ¹⁵N NMR spectral data for this compound is not widely published, the expected chemical shifts can be inferred from established principles and data for related structures.

The pyrimidine ring contains two distinct nitrogen atoms. Due to the tautomeric nature of 4-hydroxypyrimidines, the compound exists in equilibrium between the -ol and -one forms, which significantly influences the electronic environment and, consequently, the ¹⁵N chemical shifts.

Pyridine-type Nitrogen: The nitrogen atom at position 1 (N1) is a pyridine-type nitrogen. In its protonated or unprotonated state, this type of nitrogen typically resonates in a broad range, but for many pyridines and related heterocycles, shifts are observed between 230 and 330 ppm. science-and-fun.deipb.pt The precise shift is sensitive to substituent effects and hydrogen bonding. ipb.pt

Pyrrole-type Nitrogen: The nitrogen at position 3 (N3), particularly in the pyrimidin-4-one tautomer, would exhibit a chemical shift characteristic of a pyrrole-type nitrogen, which is generally found further upfield.

Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) are often employed to overcome the low natural abundance and sensitivity of the ¹⁵N nucleus, allowing for the assignment of nitrogen signals through their coupling to nearby protons. japsonline.com Such an analysis would be critical to definitively assign the chemical shifts for N1 and N3 in this compound and to study its tautomeric equilibrium in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₇BrN₂O. bldpharm.com HRMS analysis would yield an exact mass measurement that corresponds to this formula, confirming the presence and number of each type of atom. The presence of the bromine atom is particularly distinctive, as its two major isotopes (⁷⁹Br and ⁸¹Br) have nearly equal natural abundance, resulting in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.

A plausible fragmentation pathway for this compound would likely involve:

Initial loss of small, stable molecules such as CO or HCN from the pyrimidine ring.

Cleavage of the bond between the phenyl and pyrimidine rings, leading to fragments corresponding to the bromophenyl cation or the pyrimidinol radical cation.

The characteristic isotopic signature of bromine would be retained in any fragment containing the bromophenyl group, aiding in the identification of these fragments. sapub.org

Analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the connectivity of the molecular structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula to validate its empirical formula.

For this compound (C₁₀H₇BrN₂O), the theoretical elemental composition can be calculated based on its molecular weight of 251.08 g/mol . bldpharm.com

| Element | Symbol | Atomic Weight (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 47.85 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.81 |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.82 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.16 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.37 |

| Total Molecular Weight | 251.083 | 100.00 |

Experimental results from elemental analysis that closely match these theoretical values would provide strong evidence for the assigned molecular formula of C₁₀H₇BrN₂O.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound itself is not publicly documented, analysis of closely related compounds allows for a reasoned prediction of its solid-state characteristics. For example, the crystal structure of 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine reveals that the phenyl rings are twisted relative to the central pyrimidine ring. nih.gov A similar non-planar conformation would be expected for this compound, with a significant dihedral angle between the bromophenyl ring and the pyrimidine ring.

| Parameter | Predicted Value/Feature | Reference/Basis |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyrimidines nih.gov |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral molecules forming H-bonded dimers nih.gov |

| Key Intermolecular Interactions | N-H···N or O-H···N hydrogen bonds | Expected for pyrimidinol structure nih.gov |

| C-Br···π interactions | Observed in bromophenyl derivatives nih.gov | |

| Molecular Conformation | Non-planar; significant dihedral angle between rings | Steric hindrance and electronic effects nih.gov |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline phases of a solid material. The method involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a unique fingerprint of a specific crystalline solid, providing information about its crystal structure, including unit cell dimensions and space group.

For novel compounds such as this compound, PXRD is instrumental in identifying the crystalline form, assessing its purity, and detecting the presence of any polymorphic or amorphous content. The diffraction pattern is characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the crystallographic planes in the solid, as described by Bragg's Law.

Detailed Research Findings

A comprehensive search of the scientific literature and crystallographic databases did not yield any specific experimental or calculated Powder X-ray Diffraction data for the compound this compound. While crystallographic data for structurally related pyrimidine derivatives have been reported, the unique PXRD pattern for this specific molecule is not publicly available at this time.

The characterization of analogous compounds, such as various substituted pyrazolo[3,4-d]pyrimidines, has been detailed, often including single-crystal X-ray diffraction data which provides precise atomic coordinates and bond parameters. nih.gov For instance, the crystal structure of N-(4-Bromophenyl)-4-methoxybenzenesulfonamide has been determined, revealing its monoclinic space group and unit cell parameters. However, this information cannot be directly extrapolated to predict the PXRD pattern of this compound due to differences in molecular structure and crystal packing.

The process of obtaining PXRD data would involve the synthesis and purification of a crystalline sample of this compound. This sample would then be analyzed using a powder diffractometer. The resulting data would be crucial for its solid-state characterization.

Interactive Data Table

As no specific PXRD data for this compound is available, the following table is a template that would be populated with experimental data once it is determined.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| Data Not Available | Data Not Available | Data Not Available |

Crystallographic Data of a Related Compound: N-(4-Bromophenyl)-4-methoxybenzenesulfonamide

To provide context, the crystallographic data for a related bromophenyl-containing compound, N-(4-Bromophenyl)-4-methoxybenzenesulfonamide, is presented below. It is important to reiterate that this data is not for this compound and serves only as an example of crystallographic analysis.

| Parameter | Value |

| Empirical Formula | C13H12BrNO3S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(5) |

| b (Å) | 11.912(4) |

| c (Å) | 11.967(3) |

| α (°) | 90 |

| β (°) | 104.71(2) |

| γ (°) | 90 |

| Volume (ų) | 1394.9(9) |

| Z | 4 |

Reactivity and Chemical Transformations of 6 4 Bromophenyl Pyrimidin 4 Ol

Reactivity at the Hydroxyl Group (Pyrimidin-4-ol Moiety)

The pyrimidin-4-ol segment of the molecule is a dynamic system, influenced by tautomerism and the reactivity of its hydroxyl group.

Tautomerism Studies (Keto-Enol Equilibrium of Pyrimidin-4-ol)

The pyrimidin-4-ol ring system is known to exist in a tautomeric equilibrium between the hydroxyl (enol) form and the pyrimidin-4-one (keto) form. nih.govresearchgate.netnih.govoregonstate.educhemicalbook.com This equilibrium is a critical factor in its chemical reactivity and biological function. While the enol form, 6-(4-bromophenyl)pyrimidin-4-ol, is one possible structure, the equilibrium often favors the keto tautomer, 6-(4-bromophenyl)pyrimidin-4(3H)-one. nih.govchemicalbook.com

The stability of these tautomers can be influenced by several factors, including the solvent and the presence of other functional groups. researchgate.net In the solid state, the keto form is predominantly observed. nih.gov Theoretical studies on 4-pyrimidone, a related parent structure, indicate that the 4-keto form is the most stable structure in the gas phase, and this stability is maintained even in the presence of water. chemicalbook.com The interconversion between the keto and enol forms involves proton migration and can be catalyzed by acids or bases. oregonstate.edu This tautomerism is a key consideration for any reactions targeting the hydroxyl group, as the reactivity will be dictated by the predominant tautomeric form under the given reaction conditions.

Etherification and Esterification Reactions

The hydroxyl group of the pyrimidin-4-ol tautomer can undergo etherification and esterification reactions, though the equilibrium with the more stable keto form can complicate these transformations. nih.govnumberanalytics.comorganic-chemistry.org Etherification typically involves the reaction of the hydroxyl group with an alkyl halide or other electrophile in the presence of a base. numberanalytics.com One-pot methods for the etherification of similar pyrimidinone systems have been developed, utilizing activating agents to facilitate the reaction. nih.gov These reactions provide a route to introduce a variety of alkoxy substituents at the 4-position of the pyrimidine (B1678525) ring.

Esterification, the reaction with a carboxylic acid or its derivative, would similarly target the hydroxyl group. However, the propensity for the compound to exist as the keto tautomer means that O-acylation may be less favored than N-acylation if the reaction conditions promote the presence of the pyrimidinone form. The choice of reagents and reaction conditions is therefore crucial to selectively achieve O-functionalization.

Halogenation at the Pyrimidine Ring

The pyrimidine ring itself can be susceptible to halogenation, typically via electrophilic substitution. The presence of the hydroxyl/oxo group influences the position of substitution. In pyrimidine-based nucleosides, for instance, halogenation often occurs at the C-5 position. elsevierpure.comresearchgate.net Reagents such as N-halosuccinimides (NCS, NBS, NIS) are commonly employed for this purpose. elsevierpure.comresearchgate.netnih.gov The reaction conditions, including the solvent and any catalyst used, can be optimized to achieve high efficiency and regioselectivity. elsevierpure.comnih.gov For instance, the use of ionic liquids as a medium for halogenation has been reported to be a highly efficient and environmentally benign method. elsevierpure.com

Transformations at the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of this compound.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Functionalization

The bromine substituent readily participates in palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new chemical bonds. mdpi.comresearchgate.net

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comwikipedia.orglibretexts.orgyoutube.com It is a widely used method for forming biaryl structures. The reaction of similar (4-bromophenyl)pyrimidine derivatives with various arylboronic acids has been shown to proceed effectively, yielding more complex biaryl pyrimidine structures. mdpi.com The choice of catalyst, base, and solvent can be optimized to achieve good yields. mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. researchgate.netwikipedia.orgorganic-chemistry.orgyoutube.com This reaction is catalyzed by a palladium complex and requires a base. It offers a direct method for the arylation of olefins. While specific examples with this compound are not prevalent in the provided context, the general reactivity of aryl bromides in Heck reactions is well-established. youtube.comnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. nih.govresearchgate.netucsb.edunih.gov This method is invaluable for the synthesis of aryl-alkyne derivatives. The Sonogashira coupling of aryl bromides with various alkynes is a robust and widely applied transformation. ucsb.edunih.gov

Table of Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, Base | Biaryl |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Aryl-alkyne |

Nucleophilic Aromatic Substitution (SNAr) on the Phenyl Ring

While less common for simple aryl bromides, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. nih.govwikipedia.orgstackexchange.comstackexchange.comlibretexts.org For this compound, the pyrimidinyl substituent itself has some electron-withdrawing character, which may facilitate SNAr reactions under certain conditions. The reaction involves the attack of a nucleophile on the carbon bearing the bromine, followed by the departure of the bromide ion. The presence of strong electron-withdrawing groups ortho or para to the leaving group significantly enhances the rate of SNAr reactions. libretexts.org In the case of this compound, the pyrimidine ring is para to the bromine, potentially influencing its reactivity towards strong nucleophiles under forcing conditions.

Reactivity of the Pyrimidine Nitrogen Atoms

The pyrimidine ring in this compound possesses two nitrogen atoms which exhibit nucleophilic and basic properties. Their reactivity is influenced by the electronic effects of the substituents on the ring, including the C4-ol and the C6-bromophenyl groups. The lone pair of electrons on these nitrogen atoms makes them susceptible to reactions with electrophiles.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the pyrimidine ring can be functionalized through alkylation and acylation reactions. These reactions are crucial for synthesizing a diverse range of derivatives with modified biological and chemical properties. The regioselectivity of these reactions (N-alkylation vs. O-alkylation of the C4-hydroxyl group) is a key consideration and often depends on the reaction conditions, such as the base, solvent, and the nature of the electrophile. nih.govrsc.org

N-Alkylation: The alkylation of pyrimidin-4-ol systems can proceed at either the N1 or N3 position. The choice of base and alkylating agent plays a critical role in directing the outcome. Stronger bases and hard electrophiles tend to favor N-alkylation. For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) is a common method for deprotonating the pyrimidine nitrogen, which then acts as a nucleophile to attack an alkyl halide. nih.gov Studies on similar pyrimidine systems have shown that N1-alkylation is often the preferred pathway under various conditions. tandfonline.comias.ac.in

N-Acylation: Acylation of the pyrimidine nitrogens introduces an acyl group, typically from an acyl chloride or anhydride. This transformation is generally performed in the presence of a base to neutralize the acid byproduct. The presence of bulky substituents on the pyrimidine ring can influence whether acylation occurs on the nitrogen or the oxygen atom of the hydroxyl group. rsc.org For acylation of exocyclic amino groups on pyrimidines, methods involving the activation of carboxylic acids with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (HOSu) have been developed and can be adapted for N-acylation. nih.gov

| Reaction Type | Typical Reagents | Solvent | Base | General Outcome |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., CH₃I, BnBr), Propargyl Bromide | DMF, Acetonitrile, THF | NaH, K₂CO₃, KHMDS | Yields N1- and/or N3-alkylated products. Selectivity depends on steric and electronic factors. nih.govias.ac.in |

| N-Acylation | Acyl Halides (e.g., Acetyl Chloride), Aroyl Halides | Pyridine, Dichloromethane | Pyridine, Triethylamine | Forms N-acyl derivatives. O-acylation is a competing reaction. rsc.org |

Coordination Chemistry with Metal Centers

The nitrogen atoms of the pyrimidine ring, with their available lone pairs of electrons, can act as ligands to coordinate with various metal centers. This property allows this compound to participate in the formation of metal-organic frameworks (MOFs) and coordination polymers. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals such as palladium(II), platinum(II), copper(I), and silver(I). wikipedia.orgnih.govrsc.org

The coordination can occur through one or both of the pyrimidine nitrogen atoms, leading to various structural motifs, including mononuclear complexes, dinuclear helicates, and extended polymeric chains. rsc.org The C4-hydroxyl group can also participate in coordination, potentially acting as a bridging ligand between metal centers. The resulting metal complexes can exhibit unique electronic, catalytic, and photophysical properties. For example, complexes with metals like copper(I) and silver(I) are often investigated for their luminescent properties. mdpi.com The specific geometry and stability of these complexes are influenced by the metal ion's preferred coordination number and geometry, as well as steric factors imposed by the ligands. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The bromophenyl moiety of the molecule is a key site for reactions that modify the peripheral structure of the compound. The electronic nature of this ring is influenced by both the bromine atom (an ortho-, para-directing deactivator) and the pyrimidinyl group (an electron-withdrawing group).

Electrophilic Aromatic Substitution: The phenyl ring in this compound is significantly deactivated towards electrophilic aromatic substitution. This is due to the electron-withdrawing inductive effect of both the bromine atom and the attached pyrimidine ring. Consequently, forcing conditions would be required for reactions like nitration or halogenation, and the substitution would be expected to occur at the positions ortho to the bromine atom and meta to the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing pyrimidine ring makes the phenyl ring susceptible to nucleophilic aromatic substitution, although this is less common than cross-coupling reactions. wikipedia.org For an SNAr reaction to occur, a strong nucleophile would attack the carbon bearing the bromine, facilitated by the stabilization of the negative charge in the intermediate (a Meisenheimer complex) by the pyrimidine ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: The most significant and synthetically useful reactions on the phenyl ring involve the bromine atom as a leaving group in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is particularly effective for aryl bromides. rsc.org This reaction allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the para-position of the phenyl ring, providing a powerful tool for structural diversification. mdpi.comresearchgate.net

| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | Good | mdpi.comresearchgate.net |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Low | mdpi.comresearchgate.net |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Low | mdpi.comresearchgate.net |

Data adapted from studies on the structurally similar 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207).

Mechanistic Investigations of Key Reactions Involving the Compound

Understanding the mechanisms of the reactions that this compound undergoes is essential for predicting its reactivity and optimizing reaction conditions.

N-Alkylation: The N-alkylation of pyrimidines typically proceeds through a standard bimolecular nucleophilic substitution (SN2) mechanism. After deprotonation by a base, the anionic nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group in a single concerted step. In some cases, particularly with certain substrates and under photostimulation, a radical nucleophilic substitution (SRN1) mechanism may be operative. tandfonline.com Mechanistic studies on related systems have also explored the reversibility of N-alkylation and potential single electron-transfer pathways. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The mechanism for SNAr reactions is a two-step addition-elimination process. youtube.com

Addition: A nucleophile attacks the carbon atom bearing the leaving group (bromine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, crucially, onto the electron-withdrawing pyrimidinyl substituent, which stabilizes the intermediate. masterorganicchemistry.comlibretexts.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the phenyl ring is restored, yielding the final substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. masterorganicchemistry.com

Suzuki-Miyaura Cross-Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boronate species by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Design and Synthesis of Functional Derivatives and Analogues

Modification of the Phenyl Substituent

The presence of a bromine atom on the phenyl ring is a key feature, offering a reactive handle for a variety of cross-coupling reactions. This allows for the introduction of diverse molecular fragments, significantly expanding the chemical space of the derivatives.

Introduction of Diverse Aryl and Heteroaryl Moieties

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is particularly effective for modifying the 6-(4-bromophenyl)pyrimidin-4-ol scaffold. This palladium-catalyzed reaction couples the bromophenyl moiety with various aryl or heteroaryl boronic acids, enabling the synthesis of a broad range of biaryl and heteroaryl-aryl pyrimidine (B1678525) derivatives. mdpi.comresearchgate.netresearchgate.net

The general scheme involves the reaction of a this compound derivative with an appropriate boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.comresearchgate.net The choice of catalyst, base, and solvent can be optimized to achieve good to excellent yields. Studies have shown that electron-rich boronic acids tend to provide better yields in these coupling reactions. mdpi.comresearchgate.net The versatility of this method allows for the introduction of a wide array of substituents, thereby fine-tuning the electronic and steric properties of the final molecule. mdpi.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Phenyl-Substituted Pyrimidines

| Starting Material | Boronic Acid | Product | Yield | Reference |

|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | Good | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | 4,6-dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine | Good | researchgate.net |

Alkylation and Alkoxylation of the Phenyl Ring

While direct alkylation or alkoxylation of the phenyl ring of this compound is less commonly reported, analogues bearing these modifications are typically synthesized from appropriately substituted starting materials. The synthesis often begins with a substituted acetophenone (B1666503) which is then used to construct the pyrimidine ring.

For instance, a general method for synthesizing 6-arylpyrimidin-4-ols involves the reaction of a methyl 3-oxo-3-arylpropanoate with formamide (B127407) and ammonium (B1175870) acetate (B1210297) at elevated temperatures. scispace.com By starting with an acetophenone that already contains the desired alkyl or alkoxy group on the phenyl ring, the corresponding substituted 6-phenylpyrimidin-4-ol (B6266595) can be prepared. This approach allows for the systematic incorporation of a variety of alkyl and alkoxy groups, which can influence the lipophilicity and binding interactions of the final compounds.

Functionalization of the Pyrimidine Ring System

The pyrimidine ring itself offers multiple sites for chemical modification, allowing for the introduction of various functional groups that can modulate the biological activity and physicochemical properties of the molecule.

Substitutions at C-2, C-5, and Other Positions

The pyrimidine ring of this compound and its analogues is amenable to various substitution reactions. The C-2 and C-5 positions are common targets for functionalization.

For example, 2-thioxopyrimidin-4-one derivatives can be alkylated at the sulfur atom to yield 2-alkylthio-6-phenylpyrimidin-4-ones. urfu.ru This reaction demonstrates the differential reactivity of the heteroatoms within the pyrimidine ring system. urfu.ru Furthermore, the C-5 position can be functionalized, for instance, through reactions that lead to the synthesis of compounds like N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide, a metabolite of Macitentan. nih.gov This highlights the potential for introducing complex side chains at this position.

The synthesis of 4,6-diarylpyrimidine derivatives often starts from chalcones, which are then cyclized with reagents like guanidine (B92328). semanticscholar.orgnih.gov This allows for substituents to be introduced at the C-2, C-4, and C-6 positions of the pyrimidine ring. semanticscholar.org

Synthesis of Fused Pyrimidine Systems (e.g., Pyrrolo[2,3-d]pyrimidines)

The pyrimidine-4-ol core is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a prominent class of fused pyrimidines that can be accessed from substituted pyrimidin-4-ol precursors.

The synthesis of pyrrolo[2,3-d]pyrimidin-4-ols can be achieved through multi-step sequences. chemicalbook.comgoogle.com One common strategy involves the construction of a substituted pyrimidine with a side chain at the C-5 position that can undergo cyclization to form the fused pyrrole (B145914) ring. google.com For example, 6-amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol can be cyclized in the presence of hydrochloric acid to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol. chemicalbook.com This general approach can be adapted to synthesize a variety of substituted pyrrolo[2,3-d]pyrimidines. google.com Similarly, other fused systems like pyrimido[4,5-d]pyrimidines can also be synthesized from appropriately functionalized pyrimidine precursors. researchgate.netoiccpress.com

Incorporation into Hybrid Molecular Architectures

The this compound scaffold can be incorporated into larger, hybrid molecular architectures to combine its properties with those of other pharmacophores. This strategy aims to develop molecules with novel or enhanced biological activities.

The development of new chemical entities often involves the combination of different heterocyclic nuclei. nih.gov Pyrimidine-quinolone hybrids, for instance, have been synthesized through catalyst-free microwave-assisted aromatic nucleophilic substitution reactions. nih.gov In such designs, a functionalized pyrimidine derivative is coupled with another heterocyclic system, such as a quinolone, via a suitable linker. nih.gov The modular nature of these syntheses allows for the creation of diverse libraries of hybrid molecules for biological screening.

Synthesis of Pyrimidine-Sulfamide Conjugates

The synthesis of pyrimidine-sulfonamide conjugates represents a key area of investigation, driven by the potential for synergistic bioactivity. A patented method describes the preparation of a series of pyrimidine sulfonamide derivatives. google.com This process involves the reaction of aryl sulfonamides with ethyl chloroformate in the presence of potassium carbonate in acetone (B3395972) to produce an arylsulfonylurethane intermediate. nih.gov This intermediate is then reacted with various substituted 2-aminopyrimidines to yield the final sulfonylurea compounds. nih.gov Another approach involves the nucleophilic substitution of chlorine atoms in 4,6-dichloropyrimidines with amine-containing fragments, which can include sulfonamide moieties. nih.gov The reactivity of the dichloropyrimidines is enhanced by the electron-withdrawing nature of the chlorine substituents, facilitating the synthesis of these conjugates in high yields. nih.gov

Pyrimidine-Containing Glycohybrids

The development of pyrimidine-containing glycohybrids is an emerging field, although specific examples derived directly from this compound are not extensively documented in the provided search results. However, the general principles of synthesizing pyrimidine-based compounds can be applied. For instance, the synthesis of pyrimidine nucleoside monophosphate prodrugs highlights the potential for attaching sugar moieties to the pyrimidine core. nih.gov

Formation of Schiff Base and β-Lactam Derivatives

The synthesis of Schiff bases and subsequent β-lactam derivatives from pyrimidine precursors is a well-established strategy for creating compounds with potential antimicrobial and other biological activities. nih.govresearchgate.netmdpi.com The general synthesis of Schiff bases involves the condensation reaction between an amino-substituted pyrimidine and a substituted benzaldehyde. researchgate.net For example, 4-(4-bromophenyl)-6-(4-chlorophenyl)-2-aminopyrimidine can be reacted with various benzaldehydes to form the corresponding Schiff bases. researchgate.net

These Schiff bases can then serve as intermediates for the synthesis of β-lactams. nih.govmdpi.com The formation of β-lactams, also known as azetidin-2-ones, typically involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a suitable base. This cycloaddition reaction results in the formation of the four-membered β-lactam ring fused to the pyrimidine structure.

Synthesis of Thiazole-Pyrimidines

The fusion of a thiazole (B1198619) ring to a pyrimidine core has been explored to generate novel heterocyclic systems with potential therapeutic applications. mdpi.commdpi.comresearchgate.net One common method for synthesizing thiazole-pyrimidines is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide or thiourea (B124793) derivative. researchgate.net In the context of this compound derivatives, a 2-aminothiazole (B372263) moiety can be introduced. A three-component reaction involving a thiourea, an α-haloketone (like 2-bromo-4'-chloroacetophenone), and a dialkyl acetylenedicarboxylate (B1228247) can efficiently produce thiazole-pyrimidine derivatives. mdpi.com Another approach involves the reaction of 2-aminothiazole derivatives with Michael acceptors like diethylmalonate or ethyl acetoacetate. mdpi.com

A specific example involves the synthesis of N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amines. mdpi.com This synthesis starts with the preparation of a key intermediate which is then reacted with various secondary amines in the presence of DIPEA in anhydrous dimethyl sulfoxide (B87167) to yield the final thiazole-pyrimidine products. mdpi.com

Structure-Directed Design Principles for Novel Analogues

The design of novel analogues of this compound is guided by structure-activity relationship (SAR) studies and computational modeling to predict and enhance biological activity. mdpi.comnih.gov A key principle involves modifying specific positions on the pyrimidine ring and the phenyl substituent to optimize interactions with biological targets. frontiersin.orgnih.gov

For instance, in the design of kinase inhibitors, the pyrimidine scaffold acts as a hinge-binding motif. nih.gov Modifications at the C4 and C6 positions of the pyrimidine ring with different aryl or alkyl groups can influence the potency and selectivity of the inhibitor. frontiersin.org The introduction of various substituents on the phenyl ring, such as electron-donating or electron-withdrawing groups, can also significantly impact the biological activity. medwinpublishers.com

Computational tools like molecular docking and molecular dynamics simulations are employed to understand the binding modes of these analogues within the active sites of target proteins. mdpi.comnih.gov This allows for the rational design of new derivatives with improved affinity and specificity. For example, docking studies can reveal key hydrogen bonding and hydrophobic interactions between the pyrimidine analogue and amino acid residues in the target's binding pocket, guiding further structural modifications. nih.gov The goal is often to enhance properties like cell permeability and target engagement while minimizing off-target effects. nih.gov

Table of Synthesized Derivative Classes:

| Derivative Class | Starting Materials/Intermediates | Key Reactions |

| Pyrimidine-Sulfamide Conjugates | Aryl sulfonamides, Chloropyrimidines | Nucleophilic substitution, Reaction with chloroformates |

| Schiff Base Derivatives | Aminopyrimidines, Substituted benzaldehydes | Condensation reaction |

| β-Lactam Derivatives | Schiff bases, Chloroacetyl chloride | Cycloaddition |

| Thiazole-Pyrimidines | Thiourea, α-Haloketones, Dialkyl acetylenedicarboxylates | Hantzsch thiazole synthesis, Three-component reaction |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 6-(4-Bromophenyl)pyrimidin-4-ol. These methods model the molecule's electronic distribution to predict its geometry, energy, and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. kthmcollege.ac.in This process minimizes the total electronic energy of the molecule, providing predictions of bond lengths, bond angles, and dihedral angles. The B3LYP hybrid functional, often paired with basis sets like 6-311G or 6-311++G(d,p), is commonly employed for such calculations on heterocyclic compounds. kthmcollege.ac.innih.gov

While specific DFT-calculated geometric parameters for this compound are not available in the cited literature, the table below presents representative data for a structurally related phenylpyrimidine derivative, 4-amino-2-hydroxy-6-phenylpyrimidine-5-carboxamide, calculated at the B3LYP/6-311++G(d,p) level. kthmcollege.ac.in This illustrates the type of data obtained from geometry optimization.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (in Phenyl Ring) | ~1.39 Å |

| Bond Length (Å) | C-N (in Pyrimidine (B1678525) Ring) | ~1.34 - 1.38 Å |

| Bond Length (Å) | C=O (in Pyrimidinone) | ~1.23 Å |

| Bond Angle (°) | C-N-C (in Pyrimidine Ring) | ~115° - 122° |

| Bond Angle (°) | N-C-N (in Pyrimidine Ring) | ~126° |

Table 1: Illustrative optimized geometric parameters for a related phenylpyrimidine derivative based on DFT calculations. Data is representative of values found in studies such as kthmcollege.ac.in.

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and electronic properties. schrodinger.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. youtube.com

For this compound, the HOMO is expected to be distributed over the electron-rich pyrimidine ring and the bromophenyl moiety, while the LUMO would likely be centered on the pyrimidine ring. The energy gap can be calculated from these values. youtube.com The following table shows calculated FMO energies for pyrimidine as a basic structural unit, illustrating the typical output of such an analysis.

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -7.28 eV | Electron-donating capability |

| LUMO | -0.54 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 6.74 eV | Chemical reactivity and stability |

Table 2: Calculated Frontier Molecular Orbital energies and the energy gap for the parent pyrimidine ring, illustrating the data derived from FMO analysis. Data adapted from researchgate.net.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. It is used to predict how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack. In an MEP map, red areas indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the electronegative oxygen and nitrogen atoms of the pyrimidin-4-ol ring, identifying them as likely sites for hydrogen bonding and electrophilic attack. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms, particularly the one attached to the nitrogen or oxygen of the heterocyclic ring, marking them as sites for nucleophilic interaction.

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and Fukui functions, provide quantitative measures of chemical reactivity. Fukui functions are particularly useful for identifying the most reactive sites within a molecule. They indicate the change in electron density at a specific atomic site when an electron is added or removed.

This analysis can predict the most likely sites for:

Nucleophilic attack (f+) : Where the molecule is most likely to accept an electron.

Electrophilic attack (f-) : Where the molecule is most likely to donate an electron.

Radical attack (f0) : The average of the two, for radical reactions.

For this compound, Fukui function analysis would likely pinpoint the nitrogen and oxygen atoms as having high values for electrophilic attack, while certain carbon atoms on the rings might be more susceptible to nucleophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the most significant conformational flexibility comes from the rotation about the single bond connecting the phenyl ring to the pyrimidine ring. This rotation is defined by a dihedral angle. pearson.com

By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) map can be generated. This map reveals the energy barriers between different conformations and identifies the most stable (lowest energy) conformers. In aryl-pyrimidine systems, a completely planar conformation is often destabilized by steric hindrance between the hydrogen atoms on the adjacent rings. nih.gov As a result, the most stable conformation is typically non-planar, with a specific dihedral angle. Studies on similar biaryl systems show these angles can range significantly, often between 20° and 70°, depending on the substituents. researchgate.netmdpi.com

| Compound Type | Dihedral Angle Range (°) | Reference |

|---|---|---|

| Aryl-Aryl (general) | 22° - 40° | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine with p-tolylamino | ~21° - 42° | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine with phenylamino | ~70° - 71° | mdpi.com |

Table 3: Examples of calculated or experimentally observed dihedral angles in related aryl-heterocyclic systems.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its movements, conformational changes, and interactions with its environment (such as a solvent or a biological macromolecule). rjeid.comnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time.

For this compound, MD simulations could be used to:

Explore its conformational landscape in an aqueous solution to see how water molecules affect its structure and dynamics.

Simulate its interaction with a biological target, such as an enzyme's active site. This can reveal key binding interactions, calculate binding free energies, and provide insight into its mechanism of action as a potential therapeutic agent. rsc.org

Analyze structural stability and fluctuations when complexed with other molecules, such as DNA, as has been demonstrated for other pyrimidine derivatives. rjeid.com

These simulations offer a powerful bridge between static quantum chemical calculations and real-world dynamic systems.

Prediction of Spectroscopic Properties (e.g., Simulated IR and NMR Spectra)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. nih.gov By calculating the optimized molecular geometry and vibrational frequencies, it is possible to generate simulated Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that closely correlate with experimental data. sciensage.infoorientjchem.org These simulations are crucial for confirming the structure of synthesized compounds and for understanding the electronic environment of the atoms within the molecule.

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can model the vibrational modes of the molecule. mdpi.comdoaj.org For pyrimidine derivatives, characteristic IR absorption bands can be assigned to specific bond stretching and bending vibrations. For instance, the C=N bond stretching in the pyrimidine ring and the C-Br stretching of the bromophenyl group would appear at distinct wavenumbers. Similarly, the O-H stretch of the pyrimidinol tautomer would be a key feature.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to predict the chemical shifts (δ) of ¹H and ¹³C atoms. The calculations provide insight into the electron density around each nucleus, which dictates its resonance frequency. The predicted shifts for the aromatic protons on the phenyl and pyrimidine rings, as well as the carbons in both ring systems, can be compared with experimental spectra to confirm the molecular structure. orientjchem.org

Table 1: Representative Predicted Spectroscopic Data for a Pyrimidine Derivative Core Structure This table is illustrative, based on typical values for similar heterocyclic compounds as specific simulated data for the exact title compound is not publicly available.

| Simulated IR Data | Simulated ¹³C-NMR Data | Simulated ¹H-NMR Data | |||

|---|---|---|---|---|---|

| Functional Group | Predicted Wavenumber (cm⁻¹) | Carbon Atom | Predicted Chemical Shift (ppm) | Proton | Predicted Chemical Shift (ppm) |

| O-H Stretch | ~3400-3500 | C=O (pyrimidinol) | ~160-165 | H (pyrimidine ring) | ~8.0-8.5 |

| C-H Stretch (Aromatic) | ~3050-3150 | C-Br (phenyl) | ~120-125 | H (phenyl ring) | ~7.5-7.8 |

| C=N Stretch (Pyrimidine) | ~1550-1650 | C (pyrimidine ring) | ~150-160 | OH (pyrimidinol) | ~12.0-13.0 |

| C-Br Stretch | ~1000-1100 | C (phenyl ring) | ~128-132 |

Studies on Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules is a burgeoning field with applications in optoelectronics, optical data storage, and photonics. rsc.orgnih.gov Pyrimidine derivatives are of particular interest due to their π-deficient, aromatic nature, which can be leveraged to create push-pull systems with significant NLO responses. rsc.orgresearchgate.net Computational analysis is a key tool for predicting the NLO behavior of new materials before their synthesis. rsc.org

The NLO properties of a molecule, such as its polarizability (α) and first-order hyperpolarizability (β), can be calculated using quantum mechanical methods like DFT. rsc.orgresearchgate.net These calculations help in understanding how a molecule's electron cloud responds to an external electric field, which is the basis of NLO phenomena. For a molecule like this compound, the presence of the electron-withdrawing pyrimidine ring and the polarizable bromophenyl group suggests potential for NLO activity.

Studies on similar pyrimidine derivatives have shown that properties like the third-order nonlinear susceptibility (χ³) can be significantly enhanced in the crystalline phase. rsc.orgrsc.orgrsc.org Computational models can predict these properties by optimizing the molecular geometry and calculating the electronic response, often using functionals like B3LYP with extended basis sets such as 6-311++G(d,p). rsc.orgrsc.org The results from these simulations guide the design of new chromophores with superior NLO characteristics. researchgate.net

Table 2: Predicted Non-Linear Optical (NLO) Properties for a Representative Pyrimidine Derivative This table presents theoretical values for a related pyrimidine molecule, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide, as a reference for the class of compounds. rsc.orgrsc.org

| NLO Parameter | Description | Calculated Value (a.u.) | Methodology |

|---|---|---|---|

| α | Linear Polarizability | 295.3 | DFT/B3LYP/6-311++G(d,p) |

| β | First Hyperpolarizability | 1166.7 | DFT/B3LYP/6-311++G(d,p) |

| χ⁽³⁾ | Third-Order NLO Susceptibility | 1.05 x 10⁻¹³ | Iterative Electrostatic Method |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational strategy of paramount importance in medicinal chemistry for designing and optimizing drug candidates. nih.govajrconline.org The fundamental principle of QSAR is that variations in the biological activity of a series of compounds are directly related to changes in their molecular structure and physicochemical properties. ajrconline.org This approach is widely used to predict the activity of new compounds, thereby prioritizing the synthesis of the most promising candidates. ajrconline.orgmdpi.com

For pyrimidine derivatives, QSAR studies have been successfully applied to design inhibitors for various biological targets, including kinases like VEGFR-2 and JAK3, as well as viral enzymes like HIV-1 reverse transcriptase. nih.govnih.govtandfonline.comnih.gov The process involves several steps:

Data Set Compilation : A series of pyrimidine analogues with known biological activities (e.g., IC₅₀ values) is assembled. tandfonline.com

Descriptor Calculation : A wide range of molecular descriptors (physicochemical, topological, electronic, steric) are calculated for each molecule in the dataset.

Model Generation : Statistical methods, most commonly Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with biological activity. nih.govresearchpublish.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. tandfonline.comthieme-connect.com

The resulting QSAR models provide crucial insights into the key molecular features that govern the desired biological activity. For example, a model might reveal that increased hydrophobicity in one part of the molecule and the presence of a hydrogen bond donor in another part are critical for high potency. This information guides the rational design of new derivatives of this compound with potentially improved therapeutic efficacy. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Modeling of Pyrimidine Derivatives This table lists examples of descriptors and their potential significance in QSAR models for drug design.

| Descriptor Type | Example Descriptor | Potential Significance |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with the target protein. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Correlates with membrane permeability and hydrophobicity. |

| Steric | Molecular Volume | Determines the fit within the receptor's binding pocket. |

| Quantum-Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer interactions. |

Advanced Research Applications and Methodologies

Role as a Key Synthetic Intermediate for High-Value Organic Compounds

The reactivity of the pyrimidine (B1678525) ring, coupled with the functional handles provided by the bromo and hydroxyl groups, positions 6-(4-bromophenyl)pyrimidin-4-ol as a crucial intermediate in the synthesis of complex organic molecules. The hydroxyl group can exist in tautomeric equilibrium with its keto form, 5-(4-bromophenyl)pyrimidin-4(3H)-one, offering multiple reaction pathways. Furthermore, the bromine atom on the phenyl ring is amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities.

Precursor for Advanced Pharmaceutical Intermediates

A significant application of this compound derivatives is in the synthesis of pharmaceutical agents. The closely related compound, 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, serves as a key precursor to 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), a critical intermediate in the production of Macitentan. google.commdpi.comresearchgate.netnih.gov Macitentan is a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. google.comijsrst.com

The synthesis of Macitentan involves the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with N-propylsulfamide and subsequently with ethylene (B1197577) glycol. ijsrst.comgoogle.com The dihydroxypyrimidine precursor is synthesized through a cyclization reaction involving 2-(4-bromophenyl)-malonic acid dimethyl ester and formamidine (B1211174) hydrochloride. google.com Given that this compound is a tautomer of a mono-hydroxy analog of this dihydroxy precursor, it represents a valuable starting point for the synthesis of a variety of kinase inhibitors and other biologically active molecules. nih.govnih.gov The pyrimidine core is a recurring motif in many FDA-approved kinase inhibitors. nih.gov

| Intermediate | Precursor | Target Drug | Therapeutic Area |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 5-(4-bromophenyl)-4,6-dihydroxypyrimidine | Macitentan | Pulmonary Arterial Hypertension |

| N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Macitentan | Pulmonary Arterial Hypertension |

| N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide | N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide | Macitentan | Pulmonary Arterial Hypertension |

Building Block for Agrochemical Research